3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile, with the chemical formula C10H8F3N and CAS number 95096-06-3, is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a nitrile functional group. The molecular weight of this compound is approximately 199.17 g/mol. The structure features a propanenitrile backbone attached to a phenyl ring that bears a trifluoromethylsulfanyl substituent, which significantly influences its chemical properties and biological activities .
The reactivity of 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile can be attributed to its functional groups. The nitrile group can undergo hydrolysis to form corresponding carboxylic acids under acidic or basic conditions. Additionally, the trifluoromethyl group can participate in nucleophilic substitution reactions, making the compound versatile for further chemical modifications. It may also engage in electrophilic aromatic substitution due to the electron-withdrawing nature of the trifluoromethyl group, which can enhance the reactivity of the aromatic ring .
This compound exhibits notable biological activities, particularly in antimicrobial applications. The presence of the trifluoromethylsulfanyl group is believed to enhance its potency against various microbial strains. Studies have indicated that derivatives of similar structures can exhibit significant antibacterial and antifungal properties, suggesting that 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile may have potential therapeutic applications in treating infections .
Several methods have been developed for synthesizing 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile:
The unique structure of 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile lends itself to various applications:
Research on interaction studies involving 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile has focused on its binding affinities and mechanisms of action against microbial targets. These studies often utilize various biological assays to determine efficacy and safety profiles, contributing to understanding its potential therapeutic roles. Preliminary findings suggest that compounds with similar structures may interact effectively with specific enzymes or receptors involved in microbial resistance mechanisms .
Several compounds share structural similarities with 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile, including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-Propenenitrile, 3-[3-(trifluoromethyl)phenyl] | C10H6F3N | Lacks sulfanyl group |
| 3-((3-Trifluoromethyl)phenyl)sulfonyl)-2-propenenitrile | C11H8F3N | Contains sulfonyl instead of sulfanyl |
| 2-Amino-2-[4-(trifluoromethyl)phenyl]propanenitrile | C11H10F3N | Amino group substitution |
Uniqueness: The presence of both the trifluoromethyl and sulfanyl groups distinguishes 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile from other similar compounds. This combination may enhance its biological activity and chemical reactivity compared to analogs lacking these features .
The integration of trifluoromethylsulfanyl groups into nitrile frameworks emerged as a response to the growing demand for fluorinated building blocks in the mid-20th century. Early work in the 1960s focused on electrophilic trifluoromethylation strategies, where reagents like trifluoromethyl iodide (CF₃I) and sulfur-based intermediates enabled the introduction of SCF₃ groups into aromatic systems. A pivotal advancement occurred in the 1980s with the development of hypervalent iodine reagents, such as PhICF₃Cl, which facilitated direct N-trifluoromethylation of nitriles. These methods allowed chemists to access previously challenging scaffolds, including N-CF₃-substituted heterocycles and arylpropanenitriles.
By the 2010s, photoredox catalysis and transition-metal-mediated reactions expanded the synthetic toolkit. For example, copper-catalyzed trifluoromethylation of nitriles using (Me₄N)SCF₃ enabled the construction of SCF₃-bearing arylpropanenitriles under mild conditions. Concurrently, the discovery of [3+2] cycloaddition reactions between nitrile imines and trifluoroacetonitrile precursors provided a regioselective route to trifluoromethylated triazoles and related structures. These innovations underscored the versatility of SCF₃-substituted nitriles in generating complex heterocycles.
Nucleophilic aromatic substitution reactions provide a fundamental approach for introducing trifluoromethylthio groups onto aromatic rings through the displacement of suitable leaving groups [5] [6]. The mechanism typically involves the formation of a Meisenheimer intermediate, which is stabilized by electron-withdrawing substituents on the aromatic ring [6] [7]. For the synthesis of 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile, the cyano group serves as an activating substituent that facilitates nucleophilic attack by trifluoromethylthiolate species [5].
The electronic requirements for successful nucleophilic aromatic substitution demand the presence of electron-withdrawing groups in ortho or para positions relative to the leaving group [6] [8]. In the case of the target compound, the propanenitrile chain provides moderate electron withdrawal through the nitrile functionality, though additional activation may be required depending on the specific synthetic approach [7].
Silver-mediated trifluoromethylthiolation has emerged as a powerful methodology for introducing trifluoromethylthio groups onto aromatic substrates under mild conditions [9] [10] [11]. The use of silver trifluoromethanethiolate (AgSCF3) as a nucleophilic trifluoromethylthiolating reagent has demonstrated exceptional versatility in synthetic applications [12] [13].
The mechanism of silver-mediated trifluoromethylthiolation typically involves the generation of trifluoromethylthiolate anion from AgSCF3 under oxidative conditions [11] [13]. Research has shown that selectfluor can serve as an effective oxidant in combination with AgSCF3 to promote decarboxylative trifluoromethylthiolation reactions [13]. Under these conditions, the reaction proceeds through radical intermediates that facilitate the formation of carbon-sulfur bonds [13].
Table 1: Silver-Mediated Trifluoromethylthiolation Reaction Conditions
| Reagent System | Temperature | Solvent | Reaction Time | Typical Yield Range |
|---|---|---|---|---|
| AgSCF3/Selectfluor | 25-60°C | Acetonitrile | 2-8 hours | 45-85% |
| AgSCF3/K2S2O8 | Room temperature | Dimethylformamide | 1-6 hours | 50-78% |
| AgSCF3/Peroxide | 40-80°C | Dichloromethane | 3-12 hours | 35-70% |
For aromatic substrates bearing propanenitrile substituents, silver-mediated approaches have shown particular promise due to the compatibility with nitrile functionality [11]. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack by the trifluoromethylthiolate species [12].
Optimization studies have revealed that the choice of oxidant significantly influences both reaction efficiency and selectivity [9] [13]. Silver-mediated oxidative decarboxylative trifluoromethylthiolation has been successfully applied to various heterocyclic systems, providing moderate to excellent yields of trifluoromethylthiolated products [9].
Transition metal-catalyzed cross-coupling reactions represent another significant avenue for the synthesis of trifluoromethylthio-substituted aromatic compounds [12] [14] [3]. Gold-catalyzed cross-coupling methodologies have demonstrated exceptional efficiency in forming carbon-trifluoromethylthio bonds under mild conditions [12].
The development of gold redox catalysis systems utilizing (MeDalphos)AuCl as the catalyst has enabled cross-coupling reactions between organohalides and trifluoromethylthiolate nucleophiles [12]. This methodology exhibits broad substrate scope, accommodating various functional groups including nitriles, esters, and halides [12]. The reaction mechanism involves oxidative addition of the organohalide to the gold center, followed by transmetalation with the trifluoromethylthiolate reagent and subsequent reductive elimination [12].
Table 2: Transition Metal-Catalyzed Trifluoromethylthiolation Conditions
| Catalyst System | Metal Loading | Base/Additive | Temperature | Yield Range |
|---|---|---|---|---|
| (MeDalphos)AuCl/AgSCF3 | 5-10 mol% | AgSbF6 | 70-100°C | 60-97% |
| CuI/Ligand | 10-20 mol% | K2CO3 | 80-120°C | 45-80% |
| PdCl2(PPh3)2 | 5-15 mol% | Cs2CO3 | 100-140°C | 35-75% |
Copper-catalyzed trifluoromethylthiolation reactions have also shown significant potential, particularly when employing nucleophilic trifluoromethylthiolating reagents [14] [3]. The electronic properties of the aromatic substrate play a crucial role in determining reaction efficiency, with electron-rich aromatics generally providing higher yields than electron-deficient systems [14].
Palladium-catalyzed approaches, while less extensively developed for trifluoromethylthiolation compared to trifluoromethylation, have demonstrated utility in specific synthetic contexts [3]. The compatibility of palladium catalysts with various functional groups makes this approach particularly attractive for complex molecular architectures [14].
Radical-mediated trifluoromethylthiolation represents a complementary approach to ionic mechanisms, offering unique advantages in terms of functional group tolerance and reaction conditions [15] [16] [17]. The generation of trifluoromethylthio radicals can be achieved through various pathways, including photochemical activation and metal-mediated oxidation [1] [17].
Photocatalyzed trifluoromethylthiolation reactions have gained considerable attention due to their operational simplicity and mild reaction conditions [17]. The use of CF3SO2Na as both a trifluoromethyl and trifluoromethylthio source represents a significant advancement in this field [17]. Under photocatalytic conditions, CF3SO2Na undergoes dual oxidative processes to generate both CF3 and SCF3 radicals simultaneously [17].
Table 3: Radical Trifluoromethylthiolation Methodologies
| Radical Source | Initiation Method | Solvent System | Temperature | Product Distribution |
|---|---|---|---|---|
| AgSCF3/K2S2O8 | Thermal | DMF | 25-50°C | SCF3 products: 70-85% |
| CF3SO2Na/Photocatalyst | Visible light | Acetonitrile | Room temperature | Dual products: 60-80% |
| TFTI reagent | Lewis acid | HFIP | 40-80°C | SCF3 products: 65-90% |
The mechanism of photocatalyzed dual-oxidative trifluoromethylthiolation involves the simultaneous generation of trifluoromethyl and trifluoromethylthio radicals from CF3SO2Na [17]. This approach enables the direct functionalization of alkenes and aromatic substrates with both CF3 and SCF3 groups in a single synthetic operation [17].
Hypervalent iodine reagents have also been employed as effective trifluoromethylthio radical sources [16]. The trifluoromethylthio-iodine(III) reagent (TFTI) demonstrates high reactivity toward terminal alkynes and aromatic substrates under Lewis acid catalysis [16]. The use of fluorinated alcohols such as hexafluoro-2-propanol as solvents has been shown to enhance reaction efficiency significantly [16].
Metal-free radical trifluoromethylthiolation approaches utilizing triptycenyl sulfide catalysis have demonstrated exceptional efficiency for aromatic substrates [1] [18] [2]. The key to this methodology lies in the use of triptycenyl sulfide and triflic acid to enhance the electrophilicity of the SCF3 fragment through sulfonium intermediate formation [1] [18]. This system enables direct installation of SCF3 groups onto unactivated aromatics at room temperature [2].
Multi-step synthetic approaches starting from propanenitrile derivatives offer strategic advantages for the construction of 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile [19] [20]. These methodologies typically involve the initial preparation of the propanenitrile backbone followed by subsequent functionalization to introduce the trifluoromethylthio group [21] [22].
The synthesis of 3-phenylpropanenitrile derivatives can be accomplished through various established methodologies [21] [20]. Friedel-Crafts acylation of phenol with acrylonitrile under aluminum trichloride catalysis provides access to hydroxyphenylpropanenitrile intermediates in high yield [20]. Alternative approaches involve the reaction of benzaldehyde derivatives with acetonitrile under basic conditions to form the extended carbon chain [22].
Table 4: Multi-Step Synthetic Pathways
| Starting Material | Key Transformation | Intermediate | Final Step | Overall Yield |
|---|---|---|---|---|
| 3-Bromophenylpropanenitrile | Nucleophilic substitution | 3-Thiophenylpropanenitrile | Trifluoromethylation | 35-55% |
| 3-Aminophenylpropanenitrile | Sandmeyer reaction | 3-Halophenylpropanenitrile | Cross-coupling | 40-65% |
| 3-Hydroxyphenylpropanenitrile | Electrophilic substitution | 3-Activated phenylpropanenitrile | Direct trifluoromethylthiolation | 45-70% |
The functionalization of pre-formed phenylpropanenitrile derivatives through electrophilic aromatic substitution has been demonstrated using various trifluoromethylthiolating reagents [23] [24]. The second-generation trifluoromethanesulfenamide reagents enable direct trifluoromethylthiolation of aromatic compounds bearing deactivating substituents under mild conditions [24].
N-heterocyclic carbene-promoted reactions have been employed for the synthesis of 3-oxo-3-phenylpropanenitrile derivatives from aromatic aldehydes and bromoacetonitrile [22]. This methodology provides a convenient one-pot route with high yields and operational simplicity [22].
The multi-component reaction approach utilizing diazocarbonyl compounds has shown promise for the simultaneous installation of both aromatic and trifluoromethylthio functionalities [25]. This Zn-mediated process involves in situ generation of boron species that react with diazocarbonyl compounds, terminated by electrophilic SCF3 transfer [25].
Sequential functionalization strategies starting from simple aromatic precursors offer flexibility in synthetic planning [26] [27]. The use of nickel-catalyzed cross-coupling reactions for the formation of α-aryl nitriles provides access to the desired carbon framework, which can subsequently undergo trifluoromethylthiolation [26].
Iron(III) catalysts have emerged as powerful tools for activating organofluorine compounds containing trifluoromethyl sulfanyl groups. The activation mechanisms involve multiple pathways depending on the specific iron(III) complex and reaction conditions employed [1] [2] [3].
The most prevalent mechanism involves the formation of iron(III)-chloride complexes that undergo photolytic cleavage under visible light irradiation. Research has demonstrated that iron(III) chloride in acetonitrile solution can achieve complete substrate conversion through chlorine radical formation via iron-chlorine bond photolysis [1]. This mechanism operates through a series of steps beginning with the coordination of the nitrile substrate to the iron(III) center, followed by light-induced homolytic cleavage of the iron-chlorine bond to generate chlorine radicals. These radicals subsequently abstract hydrogen atoms from the substrate, initiating a cascade of reactions that lead to the desired transformation products.
Alternative iron(III) activation pathways involve the use of iron(III) acetylacetonate complexes in non-polar solvents. Studies have shown that iron(III) acetylacetonate in methylcyclohexane can catalyze oxidative coupling reactions through a iron(III)/iron(I) catalytic cycle [4]. This mechanism requires the presence of di-tert-butyl peroxide as an oxidant and proceeds through the initial reduction of iron(III) to iron(I), followed by substrate coordination and subsequent oxidative regeneration of the iron(III) state.
The metalloradical catalysis approach represents another significant mechanistic pathway for iron(III)-mediated transformations. Research has demonstrated that iron(III) complexes bearing porphyrin ligands can activate diazo compounds to generate iron(IV)-alkyl radical intermediates [2]. These intermediates undergo stepwise radical reactions that result in high selectivity for the desired transformation products. The mechanism involves the initial formation of a five-coordinate iron(III) complex, followed by substrate coordination and subsequent radical formation through single-electron transfer processes.
Nitrene transfer mechanisms have also been identified as important pathways for iron(III)-mediated activation. Studies have shown that iron(III) complexes can catalyze the formation of acyl nitrenes from dioxazolone reagents, which subsequently undergo insertion reactions with the substrate [5]. This mechanism operates through the initial coordination of the dioxazolone to the iron(III) center, followed by decarboxylation and nitrene formation. The resulting iron(III)-acylnitrenoid intermediate then undergoes reductive elimination to form the final product.
The combination of Lewis acids and Lewis bases in dual catalytic systems has proven highly effective for activating 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile. These systems leverage the complementary reactivity of both components to achieve enhanced selectivity and reaction rates [6] [7].
The most successful dual catalytic system involves the combination of iron(III) chloride as the Lewis acid component with diphenyl selenide as the Lewis base component. This system operates through a mechanism where the Lewis acid initially activates the electrophilic reagent, while the Lewis base undergoes substitution to form a more reactive intermediate [6]. The process begins with the coordination of the iron(III) chloride to the saccharin-based electrophile, followed by nucleophilic substitution by diphenyl selenide to generate a trifluoromethylated selenium cation. This cation exhibits significantly enhanced reactivity compared to the original iron-activated intermediate, enabling rapid trifluoromethylation under mild conditions.
The synergistic effect of dual catalysis becomes particularly evident when comparing reaction rates and selectivities. Research has demonstrated that the combination of iron(III) chloride and diphenyl selenide can achieve complete conversion in as little as 0.1 hours at room temperature, while individual catalysts require significantly longer reaction times and higher temperatures [6]. The selectivity enhancement factor for this dual system reaches 5.2, indicating a substantial improvement in product formation compared to single-catalyst systems.
Alternative dual catalytic combinations have also been explored, including the use of ytterbium(III) triflate with trityl sulfides. This system operates through a different mechanistic pathway where the Lewis acid activates the sulfide reagent, enabling the formation of trifluoromethyl copper species that participate in ring-opening reactions [6]. The mechanism involves the initial coordination of the trityl sulfide to the ytterbium(III) center, followed by equilibrium formation of trifluoromethyl copper intermediates that undergo subsequent transformations.
Iron(II) complexes combined with tetrabutylammonium bromide represent another effective dual catalytic approach. This system operates through the in situ formation of ionic pair catalysts that exhibit enhanced activity for nitrene transfer reactions [7]. The mechanism involves the initial reaction of iron(II) bromide with tetrabutylammonium bromide to form a tetravalent iron center, which then activates the nitrogen source to generate reactive nitrene intermediates.
The role of Lewis base additives in enhancing iron(III) catalysis has been demonstrated through the use of tetramethylethylenediamine (TMEDA) in cross-coupling reactions. Research has shown that TMEDA can facilitate the formation of arylsodium complexes that undergo transmetalation with iron(II) centers, ultimately leading to the generation of alkyl radicals through single-electron transfer processes [4]. This mechanism highlights the importance of Lewis base coordination in stabilizing reactive intermediates and facilitating bond formation processes.
Solvent choice plays a crucial role in determining the efficiency and selectivity of iron-catalyzed transformations of 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile. The solvent environment influences multiple aspects of the catalytic process, including substrate solubility, catalyst stability, and reaction mechanism [8] [9] [10].
Acetonitrile emerges as the most effective solvent for iron(III)-catalyzed photochemical transformations. Its moderate polarity index of 5.8 provides an optimal balance between substrate solubility and catalyst stability [1]. The coordinating ability of acetonitrile plays a crucial role in stabilizing iron(III) complexes and facilitating photochemical bond activation. Research has demonstrated that acetonitrile solutions of iron(III) chloride exhibit strong absorption in the visible light region, enabling efficient photolytic activation under mild conditions.
Hexafluoroisopropanol (HFIP) represents another highly effective solvent system, particularly for transformations involving trifluoromethyl groups. With a polarity index of 9.3, HFIP provides enhanced solvation for polar intermediates and transition states [9]. The unique properties of HFIP, including its ability to form hydrogen bonds and stabilize cationic intermediates, result in significant kinetic enhancement factors of up to 1.6 compared to acetonitrile. Studies have shown that HFIP can improve product selectivity to 92% while maintaining high reaction rates.
The influence of solvent polarity on reaction kinetics becomes particularly evident when comparing polar and non-polar solvents. Methylcyclohexane, with a polarity index of 0.1, exhibits reduced reaction rates and selectivities compared to polar solvents [9]. This effect is attributed to the poor solvation of ionic intermediates and transition states in non-polar media. However, methylcyclohexane remains useful for specific transformations that require the stabilization of organometallic intermediates.
Chlorinated solvents, including dichloromethane and 1,2-dichloroethane, provide intermediate performance in iron-catalyzed transformations. These solvents offer good solubility for organic substrates while maintaining chemical inertness under the reaction conditions [9]. The moderate polarity of chlorinated solvents results in kinetic enhancement factors between 0.8 and 0.9, with product selectivities ranging from 78% to 82%.
The choice of solvent also affects the mechanism of iron-catalyzed transformations. In coordinating solvents such as acetonitrile, the solvent molecules can compete with substrate for coordination sites on the iron center, potentially altering the reaction pathway [11]. Non-coordinating solvents, in contrast, allow for more direct substrate-catalyst interactions but may result in reduced catalyst stability.
Solvent effects on radical processes have been particularly well-studied in iron-catalyzed transformations. Research has shown that the ability of solvents to stabilize radical intermediates directly correlates with reaction efficiency [12]. Solvents capable of forming hydrogen bonds or providing electron density to stabilize radical species generally result in higher reaction rates and improved selectivities.